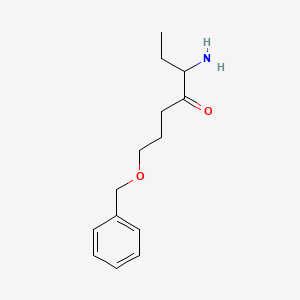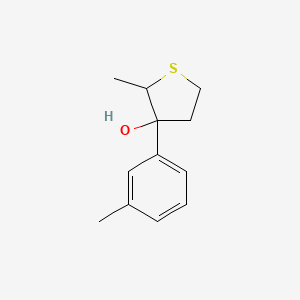
2-Methyl-3-(3-methylphenyl)thiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(3-methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₂H₁₆OS. It is a thiolane derivative, characterized by a thiolane ring substituted with methyl and methylphenyl groups. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methylphenyl)thiolan-3-ol typically involves the reaction of 3-methylphenylmagnesium bromide with 2-methylthiirane. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to acidic workup to yield the desired thiolane derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(3-methylphenyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with reduced oxygen content.
Substitution: Various substituted thiolane derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-3-(3-methylphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(3-methylphenyl)thiolan-3-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic ring can engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(4-methylphenyl)thiolan-3-ol: Similar structure but with the methylphenyl group in a different position.
2-Methyl-3-phenylthiolan-3-ol: Lacks the additional methyl group on the phenyl ring.
3-Methyl-3-phenylthiolan-2-ol: Different substitution pattern on the thiolane ring.
Uniqueness
2-Methyl-3-(3-methylphenyl)thiolan-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propriétés
Formule moléculaire |
C12H16OS |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
2-methyl-3-(3-methylphenyl)thiolan-3-ol |
InChI |
InChI=1S/C12H16OS/c1-9-4-3-5-11(8-9)12(13)6-7-14-10(12)2/h3-5,8,10,13H,6-7H2,1-2H3 |
Clé InChI |
QZKVVUDJIDTVOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCS1)(C2=CC=CC(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


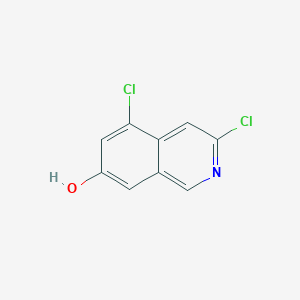
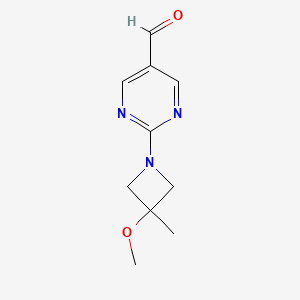
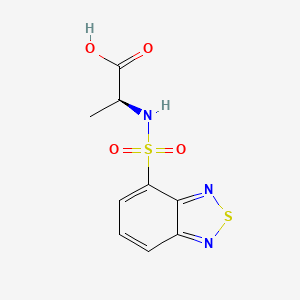
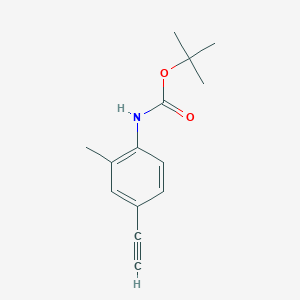
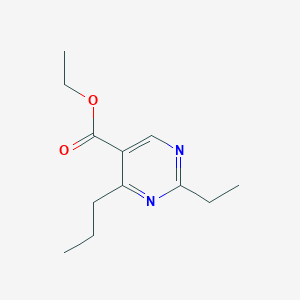
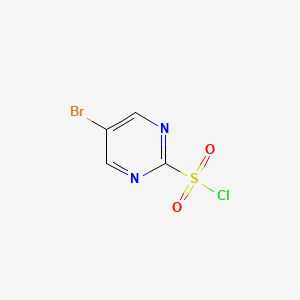




![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
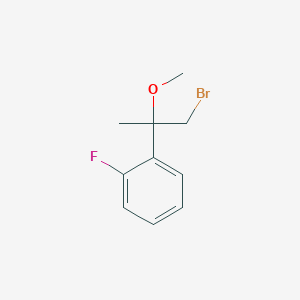
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
